An Investigative Guide to 6-Amino-4-nitropyridin-2-ol (CAS 1698955-59-7): Properties, Synthesis, and Potential Applications
An Investigative Guide to 6-Amino-4-nitropyridin-2-ol (CAS 1698955-59-7): Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide has been compiled based on an extensive review of available scientific literature and chemical databases. It is important to note that publicly available information specifically for 6-Amino-4-nitropyridin-2-ol (CAS 1698955-59-7) is exceptionally limited. Therefore, this document presents a combination of established chemical principles and informed predictions based on the known properties and reactivities of structurally analogous compounds. All proposed experimental protocols are hypothetical and should be approached with rigorous safety assessments and small-scale feasibility studies.
Introduction: Unveiling a Potential Building Block
The landscape of medicinal chemistry and materials science is in constant pursuit of novel molecular scaffolds that offer unique electronic and structural features. Nitropyridine derivatives, a class of heterocyclic compounds, have garnered significant attention due to their diverse applications as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] This guide focuses on the specific, yet sparsely documented, compound: 6-Amino-4-nitropyridin-2-ol.
Physicochemical Properties: A Predictive Analysis
Based on the chemical structure and data from analogous compounds, we can predict the following physicochemical properties for 6-Amino-4-nitropyridin-2-ol.
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₅H₅N₃O₃ | Based on the chemical structure.[3][4][5] |
| Molecular Weight | 155.11 g/mol | Calculated from the molecular formula.[3][4][5] |
| Appearance | Likely a yellow to orange solid. | Nitropyridine and aminonitropyridine compounds are often colored solids.[2][6] |
| Melting Point | Expected to be relatively high, likely >200 °C (with decomposition). | The presence of hydrogen bonding (from amino and hydroxyl groups) and the polar nitro group would contribute to a stable crystal lattice. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF. | The polar functional groups suggest some water solubility, but the aromatic ring will limit it. Similar compounds show solubility in polar aprotic solvents. |
| pKa | The pyridinol hydroxyl group is expected to be acidic, while the amino group is basic. The exact pKa values would be influenced by the electron-withdrawing nitro group. | General principles of acid-base chemistry. |
Hypothetical Synthesis Pathway
Currently, there is no published synthesis for 6-Amino-4-nitropyridin-2-ol. However, by examining established methodologies for the synthesis of related nitropyridine derivatives, a plausible synthetic route can be proposed. A potential pathway could start from a readily available di-substituted pyridine.
A possible retrosynthetic analysis suggests that the target molecule could be synthesized from a dihalopyridine precursor through a series of nucleophilic aromatic substitution and nitration reactions.
Caption: Hypothetical synthesis of 6-Amino-4-nitropyridin-2-ol.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Nitration of 2,6-Dichloropyridine to 2,6-Dichloro-3-nitropyridine
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Rationale: The nitration of dihalopyridines is a common method to introduce a nitro group onto the pyridine ring. The positions of the chloro groups direct the nitration.[7]
-
Procedure:
-
To a stirred solution of concentrated sulfuric acid, cool to 0°C.
-
Slowly add 2,6-dichloropyridine while maintaining the temperature below 10°C.
-
Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the reaction mixture, keeping the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2,6-dichloro-3-nitropyridine.
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Step 2: Selective Hydrolysis of 2,6-Dichloro-3-nitropyridine to 6-Chloro-4-nitropyridin-2-ol
-
Rationale: One of the chloro groups can be selectively hydrolyzed to a hydroxyl group under controlled basic conditions. The position of hydrolysis will be influenced by the electronic effects of the nitro group.
-
Procedure:
-
Dissolve 2,6-dichloro-3-nitropyridine in a suitable solvent (e.g., dioxane or ethanol).
-
Add an aqueous solution of a base (e.g., sodium hydroxide) and heat the mixture to reflux.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 6-chloro-4-nitropyridin-2-ol.
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Step 3: Amination of 6-Chloro-4-nitropyridin-2-ol to 6-Amino-4-nitropyridin-2-ol
-
Rationale: The remaining chloro group can be displaced by an amino group using a source of ammonia.[2]
-
Procedure:
-
In a sealed pressure vessel, dissolve 6-chloro-4-nitropyridin-2-ol in an excess of aqueous or alcoholic ammonia.
-
Heat the vessel to a temperature typically between 100-150°C for several hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to obtain 6-amino-4-nitropyridin-2-ol.
-
Predicted Spectroscopic Profile
The following are predictions for the key spectroscopic features of 6-Amino-4-nitropyridin-2-ol, which are crucial for its characterization.[8][9][10][11]
Infrared (IR) Spectroscopy
-
O-H and N-H Stretching: A broad absorption band is expected in the region of 3200-3500 cm⁻¹ due to the stretching vibrations of the O-H and N-H bonds, likely with evidence of hydrogen bonding.
-
N-O Stretching (Nitro Group): Strong, characteristic absorption bands are anticipated around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric) for the nitro group.
-
C=C and C=N Stretching (Aromatic Ring): Absorptions in the 1400-1600 cm⁻¹ region would be indicative of the pyridine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
The pyridine ring protons would appear as distinct signals in the aromatic region (typically δ 6.0-9.0 ppm). The chemical shifts will be influenced by the electronic effects of the substituents.
-
The protons of the amino group (NH₂) and the hydroxyl group (OH) would likely appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.
-
-
¹³C NMR:
-
Five distinct signals are expected for the carbon atoms of the pyridine ring. The carbons attached to the nitro and hydroxyl groups would be significantly deshielded.
-
Mass Spectrometry (MS)
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 155.11).[10]
-
Fragmentation Pattern: Common fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic fragments from the pyridine ring.
Safety and Toxicology (Inferred)
While no specific toxicity data exists for 6-Amino-4-nitropyridin-2-ol, the safety data sheets for related nitropyridine compounds indicate that this class of chemicals should be handled with care.[6][12][13][14][15]
-
Potential Hazards:
-
Recommended Handling Procedures:
-
Use in a well-ventilated area or with a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
-
Storage:
Potential Research Applications
Given its functional groups, 6-Amino-4-nitropyridin-2-ol could be a valuable intermediate in several areas of chemical research:
-
Medicinal Chemistry: The aminonitropyridine scaffold is present in a variety of bioactive molecules.[1] This compound could serve as a starting material for the synthesis of novel kinase inhibitors, antibacterial agents, or other therapeutic compounds. The amino group can be acylated or alkylated, the nitro group can be reduced to an amine, and the hydroxyl group can be etherified, providing numerous avenues for structural modification.
-
Agrochemicals: Nitropyridine derivatives are used in the development of herbicides and pesticides.[2] The unique substitution pattern of this molecule could lead to the discovery of new agrochemicals with improved efficacy or novel modes of action.
-
Materials Science: The compound's structure could be incorporated into polymers or dyes. The nitro group, being a strong electron-withdrawing group, could impart interesting optical or electronic properties to materials.
Conclusion
6-Amino-4-nitropyridin-2-ol represents an intriguing, yet underexplored, chemical entity. This technical guide provides a foundational, albeit theoretical, framework for its properties, synthesis, and potential applications based on the established chemistry of analogous compounds. It is our hope that this in-depth analysis will stimulate further research into this promising molecule and unlock its potential as a valuable building block in various scientific disciplines. Researchers are strongly encouraged to validate these predictions through careful and safe experimentation.
References
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Wikipedia. (2022, November 7). 6-Amino-5-nitropyridin-2-one. [Link]
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Chemistry Steps. (2025, September 28). Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]
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PubChem. 4-Amino-2-nitropyridine. [Link]
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